Physicochemical Properties of 3-(Difluoromethyl)aniline: A Technical Guide
Physicochemical Properties of 3-(Difluoromethyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Difluoromethyl)aniline (CAS No: 368-99-0) is an aniline derivative of increasing interest in medicinal chemistry and materials science. The incorporation of the difluoromethyl group (-CHF₂) can significantly modulate the physicochemical and pharmacokinetic properties of parent molecules, including lipophilicity, metabolic stability, and pKa. A thorough understanding of its fundamental physicochemical properties is therefore essential for its effective application in research and development. This technical guide provides a consolidated overview of the known properties of 3-(Difluoromethyl)aniline, outlines detailed experimental protocols for their determination, and highlights areas where empirical data is currently lacking.
Core Physicochemical Data
The following table summarizes the available physicochemical data for 3-(Difluoromethyl)aniline. It is critical to note that while some properties have been experimentally determined, others rely on predicted values, underscoring the need for further empirical characterization.
| Property | Value | Data Type | Source(s) |
| CAS Number | 368-99-0 | Experimental | [1] |
| Molecular Formula | C₇H₇F₂N | - | [1] |
| Molecular Weight | 143.14 g/mol | Calculated | - |
| Appearance | Solid, semi-solid, or liquid¹ | Experimental | [2][3] |
| Boiling Point | 82 °C @ 4 mmHg | Experimental | - |
| Melting Point | No Data Available | - | - |
| Density | 1.196 g/cm³ | Predicted | - |
| pKa | No Data Available | - | - |
| Water Solubility | No Data Available | - | - |
| Organic Solvent Solubility | No Data Available | - | - |
¹There are conflicting reports regarding the physical state of 3-(Difluoromethyl)aniline at room temperature. This suggests it may be a low-melting solid.
Logical Workflow for Physicochemical Characterization
The systematic characterization of a chemical substance is a foundational activity in chemical research and drug development. The following workflow illustrates the logical progression of experiments to determine the key physicochemical properties of a compound like 3-(Difluoromethyl)aniline.
Caption: Workflow for the physicochemical characterization of a chemical compound.
Experimental Protocols
This section provides detailed methodologies for determining the key physicochemical properties of 3-(Difluoromethyl)aniline. These protocols are based on standard laboratory practices.
Melting Point Determination
The melting point is a crucial indicator of a substance's purity.
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Principle: The temperature range over which a solid substance transitions to a liquid is measured. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.0°C).
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Apparatus: Capillary tubes, melting point apparatus (e.g., Mel-Temp or automated instrument), thermometer.
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Methodology:
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Sample Preparation: A small amount of finely powdered, dry 3-(Difluoromethyl)aniline is packed into a capillary tube to a height of 2-4 mm.
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Measurement: The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
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Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.
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Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.
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Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
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Principle: A micro-scale method is often used for small sample quantities. A liquid is heated until a continuous stream of bubbles emerges from an inverted capillary tube, and the temperature at which the liquid re-enters the capillary upon cooling is recorded.
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Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating block or oil bath.
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Methodology:
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Setup: A few drops of 3-(Difluoromethyl)aniline are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
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Heating: The assembly is gently heated. Initially, trapped air will be expelled from the capillary. As the temperature approaches the boiling point, a rapid and continuous stream of vapor bubbles will emerge.
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Cooling and Observation: Heating is discontinued, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube.
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Density Measurement
Density is the mass of a substance per unit volume.
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Principle: The mass of a precisely measured volume of the liquid is determined.
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Apparatus: Pycnometer (density bottle) or graduated cylinder, analytical balance.
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Methodology (using a graduated cylinder):
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Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is recorded using an analytical balance.
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Volume Measurement: A specific volume of 3-(Difluoromethyl)aniline (e.g., 5.0 mL) is carefully added to the graduated cylinder. The volume is read at the bottom of the meniscus.
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Mass of Filled Cylinder: The mass of the graduated cylinder containing the liquid is recorded.
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Calculation: The mass of the liquid is determined by subtraction. Density is calculated using the formula: Density = Mass / Volume. For higher accuracy, a pycnometer should be used.
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pKa Determination
The pKa is a measure of the acidity of a compound. For an aniline, it refers to the acidity of the anilinium conjugate acid.
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Principle: A common method is potentiometric titration, where the pH of a solution of the substance is monitored as a titrant (a strong acid or base) is added. The pKa corresponds to the pH at the half-equivalence point.
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Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer.
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Methodology:
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Solution Preparation: A precise amount of 3-(Difluoromethyl)aniline is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH is recorded after each incremental addition of the titrant.
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Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The equivalence point is identified from the inflection point of the curve. The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added.
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Solubility Determination
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.
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Principle: The shake-flask method is a standard technique. An excess of the solute is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the solute in the resulting saturated solution is then measured.
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Apparatus: Vials with screw caps, thermostatic shaker, analytical balance, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC-UV or GC-MS).
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Methodology:
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Sample Preparation: An excess amount of 3-(Difluoromethyl)aniline is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol, dichloromethane).
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Equilibration: The vial is sealed and placed in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-72 hours to reach equilibrium.
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Sample Analysis: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.
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Quantification: The concentration of 3-(Difluoromethyl)aniline in the clear filtrate is determined using a pre-calibrated analytical method (e.g., HPLC). This concentration represents the solubility of the compound in that solvent at the specified temperature.
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Conclusion
3-(Difluoromethyl)aniline is a valuable building block for the synthesis of novel chemical entities. This guide consolidates the currently available physicochemical data for this compound and provides robust, standard protocols for its experimental determination. The notable absence of empirical data for key properties such as melting point, density, pKa, and solubility in various solvents highlights a significant knowledge gap. Researchers and drug development professionals are encouraged to perform these characterizations to build a more comprehensive understanding of this compound, which will undoubtedly facilitate its broader application in scientific research.
